

A Technical Guide to trans-Cinnamic-d7 Acid for Advanced Research

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Compound of Interest

Compound Name: *trans-Cinnamic-d7 acid*

Cat. No.: *B1611827*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **trans-Cinnamic-d7 acid**, a deuterated analogue of the naturally occurring trans-cinnamic acid. This stable isotope-labeled compound is a critical tool in modern analytical and metabolic research, offering enhanced precision and accuracy in quantitative studies. This document outlines its commercial availability, core applications, and detailed experimental protocols for its use.

Commercial Suppliers of trans-Cinnamic-d7 Acid

The selection of a high-quality, well-characterized standard is the foundation of reliable experimental outcomes. Several reputable commercial suppliers offer **trans-Cinnamic-d7 acid**, each with specific product characteristics. The following table summarizes key quantitative data from various suppliers to facilitate comparison and procurement.

Supplier	Product/Catalog Number	Isotopic Enrichment (atom % D)	Molecular Weight (g/mol)	CAS Number
C/D/N Isotopes	D-5781	98	155.20	343338-31-8[1]
Sigma-Aldrich	513954	98	155.20	308796-47-6[2]
Santa Cruz Biotechnology	sc-221683	Not Specified	155.20	308796-47-6[3]
MedChemExpress	HY-134812S	Not Specified	155.20	308796-47-6
LGC Standards	TRC-C468502	Not Specified	Not Specified	343338-31-8[4]
Benchchem	B1611827	Not Specified	155.20	308796-47-6[5]
Fisher Scientific	CDN D-5781	Not Specified	Not Specified	343338-31-8

Core Applications in Research and Drug Development

The primary utility of **trans-Cinnamic-d7 acid** stems from the kinetic isotope effect and its mass difference from the unlabeled analogue. These properties make it an invaluable tool in several research domains.

- **Internal Standard for Quantitative Analysis:** The most common application of **trans-Cinnamic-d7 acid** is as an internal standard (IS) for chromatography, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Because it has nearly identical chemical and physical properties to its non-deuterated counterpart, it co-elutes during chromatography and experiences similar ionization and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer. By adding a known amount of the deuterated standard to every sample and calibration standard, variations arising from sample preparation, injection volume, and instrument response can be normalized, leading to highly accurate and precise quantification of endogenous trans-cinnamic acid.

- **Metabolic Studies:** Deuterium-labeled compounds are essential for tracing the metabolic fate of drugs and other xenobiotics. **trans-Cinnamic-d7 acid** can be introduced into biological systems to track its conversion into various metabolites, thereby elucidating the biochemical transformations it undergoes. This is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of cinnamic acid and related compounds.
- **Kinetic Isotope Effect (KIE) Studies:** The substitution of hydrogen with deuterium creates a stronger carbon-deuterium bond. This can slow down the rate of reactions where C-H bond cleavage is the rate-determining step, a phenomenon known as the Kinetic Isotope Effect. By comparing the reaction rates of the deuterated and non-deuterated forms of cinnamic acid, researchers can gain insights into enzymatic reaction mechanisms.

Experimental Protocol: Quantification of Phenolic Acid Metabolites using UHPLC-MS/MS

This section provides a detailed methodology for the use of **trans-Cinnamic-d7 acid** as an internal standard for the quantification of other analytes in a biological matrix, adapted from a validated method for analyzing microbial-derived grape polyphenol metabolites.

Materials and Reagents

- **trans-Cinnamic-d7 acid** (Internal Standard)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Deionized water
- Target analytes for calibration curve
- Biological matrix (e.g., bacterial broth, plasma)
- Ethyl acetate

- 4 M HCl solution

Preparation of Stock and Working Solutions

- Internal Standard (IS) Stock Solution: Prepare a stock solution of **trans-Cinnamic-d7 acid** at a concentration of 20 µg/mL in 70% methanol containing 0.1% formic acid.
- Calibration Standards Stock Solution: Prepare a mixture of all target analytes in a single stock solution, with each analyte at a concentration of 20 µg/mL.
- Calibration Curve Working Solutions: Serially dilute the calibration standards stock solution to achieve a range of concentrations (e.g., 1.25 to 6000 ng/mL) in 45% aqueous methanol with 0.1% formic acid.
- Final Calibration Solutions: Spike the internal standard (**trans-Cinnamic-d7 acid**) into each dilution of the calibration curve to a final concentration of 100 ng/mL.

Sample Preparation (from Bacterial Broth)

- Take 500 µL of the bacterial broth sample.
- Acidify the sample by adding 100 µL of 4 M HCl solution.
- Spike the sample with 5 µL of the **trans-Cinnamic-d7 acid** IS stock solution (20 µg/mL).
- Mix the solution thoroughly.
- Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate, vortexing vigorously for 1 minute, and centrifuging at 3000 x g for 5 minutes.
- Transfer the upper organic phase (approximately 450 µL) to a clean vial.
- Repeat the extraction of the aqueous phase twice more with 500 µL of ethyl acetate each time.
- Pool the organic extracts and evaporate to dryness under a stream of nitrogen.

- Reconstitute the dried extract in a suitable volume of the initial mobile phase for UHPLC analysis.

UHPLC-QqQ-MS/MS Analysis

- Chromatographic System: An ultra-high performance liquid chromatography system coupled with a triple quadrupole tandem mass spectrometer (UHPLC-QqQ-MS/MS).
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient elution using two solvents, such as:
 - Solvent A: Water with 0.1% formic acid
 - Solvent B: Acetonitrile or Methanol with 0.1% formic acid
- Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.6 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry:
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for carboxylic acids.
 - Detection Mode: Multiple Reaction Monitoring (MRM) for both the target analytes and the internal standard. Specific precursor-product ion transitions must be optimized for each compound.

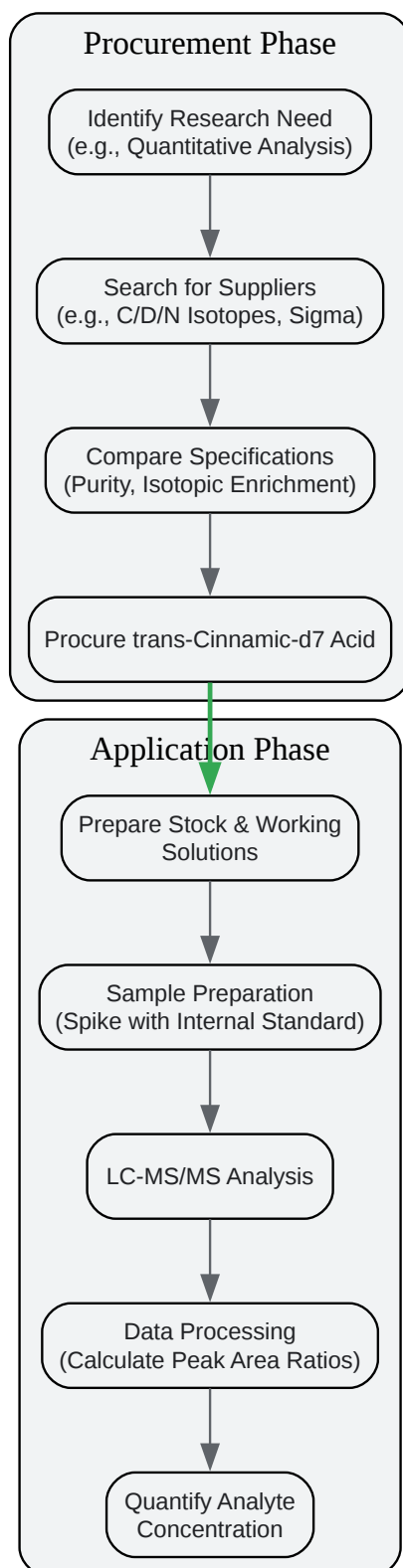
Data Analysis

- Integrate the peak areas for each target analyte and for the internal standard (**trans-Cinnamic-d7 acid**).
- Calculate the peak area ratio for each analyte in all samples and standards: Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)

- Construct a calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.
- Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

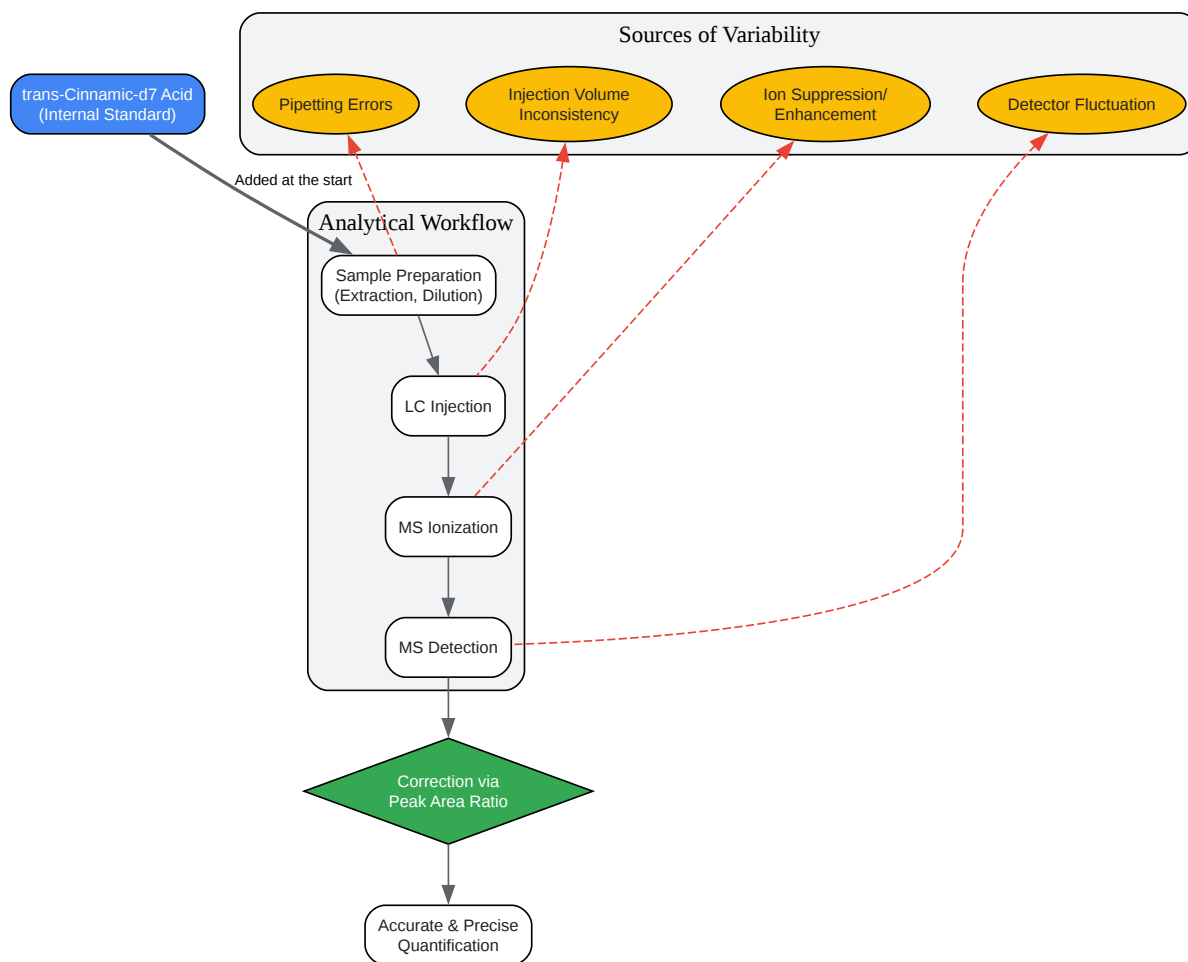
Visualizations

The following diagrams illustrate key workflows and concepts related to the use of **trans-Cinnamic-d7 acid**.



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Caption: Workflow for the procurement and application of **trans-Cinnamic-d7 acid**.



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Caption: Role of an internal standard in mitigating analytical variability.

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